(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527815
InChI: InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m0/s1
SMILES: C1CN(CC1O)C2=NC=CC=N2
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13527815

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name (3S)-1-pyrimidin-2-ylpyrrolidin-3-ol
Standard InChI InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m0/s1
Standard InChI Key PAWYWIHTCUNNDP-ZETCQYMHSA-N
Isomeric SMILES C1CN(C[C@H]1O)C2=NC=CC=N2
SMILES C1CN(CC1O)C2=NC=CC=N2
Canonical SMILES C1CN(CC1O)C2=NC=CC=N2

Introduction

Chemical Structure and Stereochemical Significance

Core Scaffold and Functional Groups

The compound consists of a five-membered pyrrolidine ring fused to a six-membered pyrimidine heterocycle. The pyrrolidine nitrogen is substituted with a pyrimidin-2-yl group, while the 3-position bears a hydroxyl group in the (S)-configuration. The pyrimidine ring, a diazine derivative, contributes to π-π stacking interactions in biological systems, while the hydroxyl group enables hydrogen bonding with target proteins .

Table 1: Key Structural Features

FeatureDescription
Pyrrolidine ringSaturated five-membered ring with nitrogen at position 1
Pyrimidin-2-yl groupAromatic heterocycle with nitrogen atoms at positions 1 and 3
Hydroxyl group-OH at C3, (S)-configuration
Molecular formulaC₈H₁₁N₃O
Molecular weight165.19 g/mol

Stereochemical Impact on Bioactivity

The (S)-configuration at C3 is critical for molecular recognition. For example, in LRRK2 kinase inhibitors, analogous pyrrolidine derivatives with (R)-stereochemistry exhibited enhanced binding affinity due to optimal positioning of substituents in the ATP-binding pocket . Similarly, the (S)-enantiomer of pyrrolidin-3-ol derivatives demonstrated superior selectivity for EGFR T790M mutants over wild-type receptors in NSCLC therapies .

Synthesis and Scalable Manufacturing

Key Synthetic Routes

The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol typically involves stereocontrolled cyclization and functionalization steps. A patent-pending method (EP4382529A1) outlines a scalable process for enantiomerically pure pyrrolidin-3-ol derivatives :

  • Esterification: Start with (S)-4-amino-3-hydroxybutyric acid, which undergoes acid-catalyzed esterification in methanol to form the methyl ester.

  • Cyclization: Treatment with acetyl chloride induces lactam formation, yielding (S)-pyrrolidin-3-one.

  • Reduction: Sodium borohydride reduces the ketone to the alcohol, preserving the (S)-configuration.

  • Pyrimidine Coupling: Nucleophilic aromatic substitution introduces the pyrimidin-2-yl group using 2-chloropyrimidine under basic conditions .

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
EsterificationMethanol, H₂SO₄, 55–60°C9299.5
CyclizationAcetyl chloride, reflux8598.8
ReductionNaBH₄, diglyme, 80°C7899.2
Pyrimidine coupling2-Chloropyrimidine, K₂CO₃, DMF, 100°C6597.5

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

(S)-1-(Pyrimidin-3-ol exhibits moderate aqueous solubility (12.7 mg/mL at pH 7.4) due to its hydroxyl group, but its logP value of 0.89 suggests limited lipophilicity . Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), making it suitable for long-term storage .

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 45–55%) in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring forms an N-oxide metabolite.

  • Excretion: Renal clearance accounts for 60–70% of elimination .

Pharmacological Applications

Kinase Inhibition

The compound’s pyrrolidine-pyrimidine scaffold is a privileged structure in kinase inhibitor design:

  • LRRK2 Inhibition: Analogous derivatives showed sub-nanomolar potency (IC₅₀ = 0.7 nM) against LRRK2 G2019S mutants, a target in Parkinson’s disease .

  • EGFR Targeting: Structural analogs demonstrated IC₅₀ = 13 nM against EGFR L858R/T790M mutants with >76-fold selectivity over wild-type EGFR, crucial for NSCLC therapy .

Table 3: Comparative Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Selectivity Index
B1 (Analog)EGFR L858R/T790M1376 (vs. EGFR WT)
18 (Analog)LRRK2 G2019S0.7>100 (vs. CHK1)

GPCR Modulation

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol derivatives act as GPBAR1 agonists (EC₅₀ = 50–100 nM), showing promise for metabolic disorders. Docking studies reveal interactions with Glu169 and Tyr240 residues, stabilizing the active receptor conformation .

Future Directions and Challenges

Improving Blood-Brain Barrier Penetration

While the compound shows CNS activity in vitro, its P-gp-mediated efflux in vivo limits brain exposure. Structural modifications, such as fluorination or prodrug strategies, could enhance BBB permeability .

Addressing Species-Specific PK Variability

Disconnects between rodent and human pharmacokinetics necessitate species-agnostic formulations. Microdosing studies with ¹⁴C-labeled compound are underway to refine allometric scaling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator